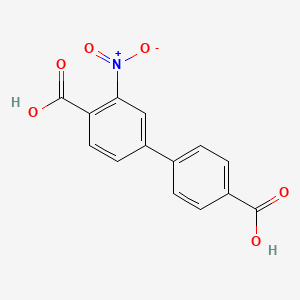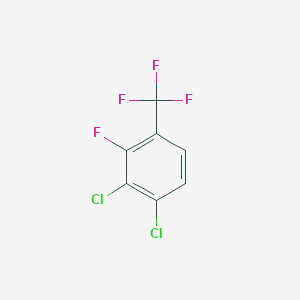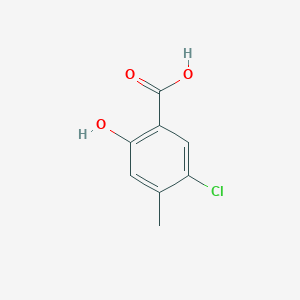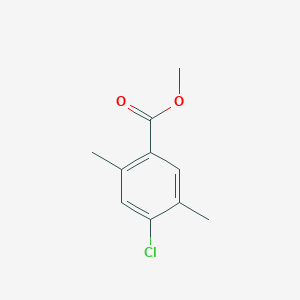![molecular formula C7H4BrFN2 B6321721 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-81-6](/img/structure/B6321721.png)
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190320-00-3 . It has a molecular weight of 215.02 and its IUPAC name is 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine . It is a solid substance that should be stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid substance . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
“3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine” derivatives have been found to be potent inhibitors of FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, and their abnormal activation is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that compound 4h, a derivative of “3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine”, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, it also significantly inhibited the migration and invasion of 4T1 cells .
Antidiabetic Activity
Pyrrolo[3,4-c]pyridines, a class of compounds that “3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine” belongs to, have been found to have antidiabetic activity . This suggests that “3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine” could potentially be used in the treatment of diabetes.
Antimycobacterial Activity
Pyrrolo[3,4-c]pyridines have also been found to have antimycobacterial activity . This suggests that “3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine” could potentially be used in the treatment of mycobacterial infections.
Antiviral Activity
Pyrrolo[3,4-c]pyridines have been found to have antiviral activity . This suggests that “3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine” could potentially be used in the treatment of viral infections.
Treatment of Diseases of the Nervous System
Pyrrolo[3,4-c]pyridines have been found to be useful in treating diseases of the nervous system . This suggests that “3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine” could potentially be used in the treatment of neurological disorders.
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine inhibits FGFR, thereby disrupting these signaling pathways .
Biochemical Pathways
The inhibition of FGFR by 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBUMHAQGOZTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

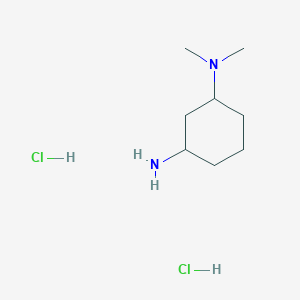

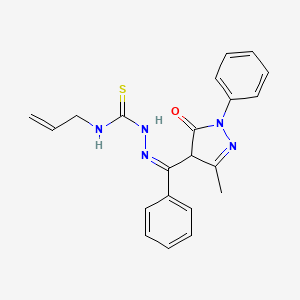
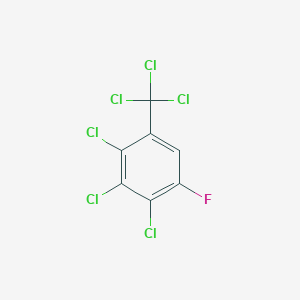
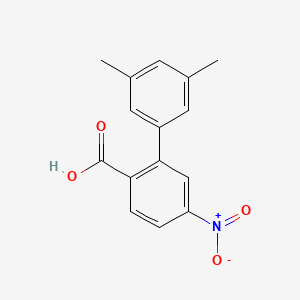
![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
